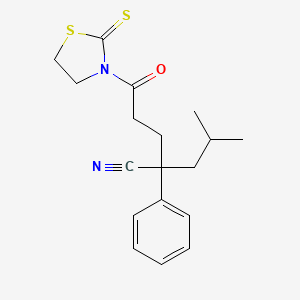![molecular formula C17H12ClN3 B14278403 9-Benzyl-4-chloro-9H-pyrimido[4,5-B]indole CAS No. 136136-48-6](/img/structure/B14278403.png)
9-Benzyl-4-chloro-9H-pyrimido[4,5-B]indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-Benzyl-4-chloro-9H-pyrimido[4,5-B]indole: is a heterocyclic compound that belongs to the class of pyrimidoindoles This compound is characterized by a fused ring system that includes both pyrimidine and indole moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9-Benzyl-4-chloro-9H-pyrimido[4,5-B]indole typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Indole Ring: Starting from a suitable indole precursor, such as 2-aminoindole, the indole ring is constructed through cyclization reactions.
Introduction of the Pyrimidine Ring: The pyrimidine ring is then introduced via annulation reactions, often involving reagents like formamide or formic acid.
Benzylation: Finally, the benzyl group is introduced at the 9-position through a benzylation reaction, typically using benzyl chloride in the presence of a base like sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially yielding reduced forms of the compound.
Substitution: The chlorine atom at the 4-position makes the compound susceptible to nucleophilic substitution reactions. Common nucleophiles include amines, thiols, and alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Ammonia or primary amines in the presence of a base like triethylamine.
Major Products
Oxidation: Oxidized derivatives such as 4-chloro-9H-pyrimido[4,5-B]indole-9-carboxylic acid.
Reduction: Reduced derivatives like 4-chloro-9H-pyrimido[4,5-B]indole-9-methanol.
Substitution: Substituted derivatives such as 4-amino-9-benzyl-9H-pyrimido[4,5-B]indole.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 9-Benzyl-4-chloro-9H-pyrimido[4,5-B]indole is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
Biologically, this compound has been studied for its potential as an enzyme inhibitor. Its ability to interact with various biological targets makes it a candidate for drug discovery and development, particularly in the field of cancer research.
Medicine
In medicine, derivatives of this compound have shown promise as therapeutic agents. They are being investigated for their potential to inhibit specific enzymes involved in disease pathways, such as kinases in cancer cells.
Industry
Industrially, this compound can be used in the development of new materials with specific properties. Its unique chemical structure allows for the design of polymers and other materials with enhanced stability and functionality.
Mecanismo De Acción
The mechanism of action of 9-Benzyl-4-chloro-9H-pyrimido[4,5-B]indole involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity. This inhibition can disrupt various cellular pathways, leading to therapeutic effects. For example, its interaction with kinases can prevent the phosphorylation of key proteins involved in cell proliferation, thereby exhibiting anti-cancer properties.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Chloro-9-methyl-9H-pyrimido[4,5-B]indole
- 7-Chloro-9H-pyrimido[4,5-B]indole
- 9-Benzyl-4-methyl-9H-pyrimido[4,5-B]indole
Comparison
Compared to similar compounds, 9-Benzyl-4-chloro-9H-pyrimido[4,5-B]indole is unique due to the presence of both a benzyl group and a chlorine atom. This combination enhances its chemical reactivity and potential biological activity. The benzyl group increases its lipophilicity, potentially improving its ability to cross cell membranes, while the chlorine atom provides a site for further chemical modifications.
Propiedades
Número CAS |
136136-48-6 |
|---|---|
Fórmula molecular |
C17H12ClN3 |
Peso molecular |
293.7 g/mol |
Nombre IUPAC |
9-benzyl-4-chloropyrimido[4,5-b]indole |
InChI |
InChI=1S/C17H12ClN3/c18-16-15-13-8-4-5-9-14(13)21(17(15)20-11-19-16)10-12-6-2-1-3-7-12/h1-9,11H,10H2 |
Clave InChI |
FKVLNSQUHGUCLM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CN2C3=CC=CC=C3C4=C2N=CN=C4Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[2,3,5,6-Tetrafluoro-4-(trimethylstannyl)phenyl]piperidine](/img/structure/B14278320.png)
![2-Tert-butyl-1,3-bis(2,2-dimethyl[1,3]dioxolan-4-ylmethyl)isourea](/img/structure/B14278336.png)
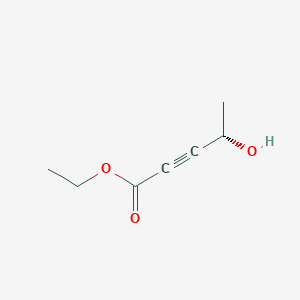
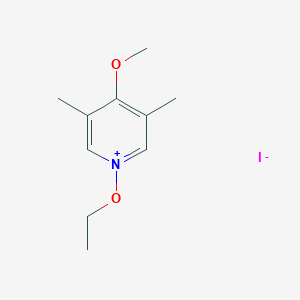
![3-(5H-[1,3]Thiazolo[2,3-b]quinazolin-3-yl)phenol](/img/structure/B14278353.png)
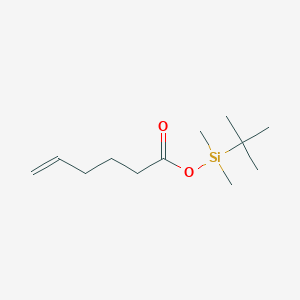
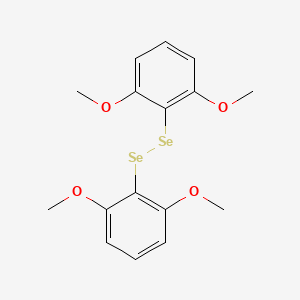
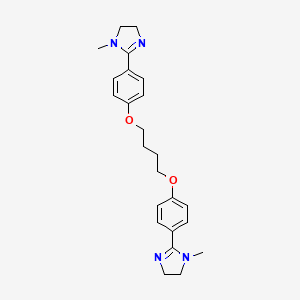
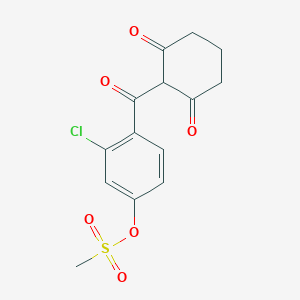
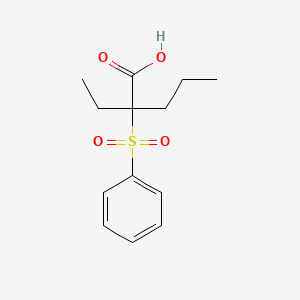
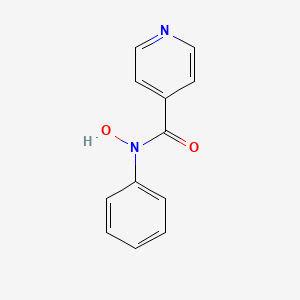
![1-[(Pyridin-2-yl)acetyl]pyridin-1-ium iodide](/img/structure/B14278380.png)

